molecular formula C15H16N4O3S B2943248 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-26-5

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2943248
CAS No.: 941265-26-5
M. Wt: 332.38
InChI Key: DMWKDXWVSYKVGX-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a 1,3-oxazole core substituted with a cyano group at position 4, a cyclopropylamino group at position 5, and an N,N-dimethylbenzenesulfonamide moiety at position 2. Although direct crystallographic data for this compound is unavailable, structural validation tools like SHELXL (used in related studies) ensure accurate bond lengths and angles in analogous compounds .

Properties

IUPAC Name

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-19(2)23(20,21)12-7-3-10(4-8-12)14-18-13(9-16)15(22-14)17-11-5-6-11/h3-4,7-8,11,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWKDXWVSYKVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable benzene sulfonamide derivative with a cyano-substituted oxazole precursor under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares the target compound with structurally related sulfonamide derivatives:

Compound ID/Name Substituent at Oxazole/Imidazole Position 5 Molecular Formula Molecular Weight (g/mol) logP logSw (Water Solubility) Reference
Target Compound Cyclopropylamino C₁₆H₁₇N₅O₃S (inferred) ~365.4 (estimated) ~2.5 ~-3.5 (estimated) N/A
D434-0537 () 2-Phenylethylamino C₂₀H₂₀N₄O₃S 396.47 2.854 -3.566
D434-0533 () 4-Phenylpiperazin-1-yl C₂₂H₂₃N₅O₃S 437.52 ~3.2 Not reported
Cyazofamid () 4-Methylphenyl (imidazole core) C₁₃H₁₃ClN₄O₂S 324.78 2.1 -4.2
Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate () Dimethylamino C₉H₁₀N₄O₃ 209.2 ~1.8 Not reported
Key Observations:

Substituent Effects on Lipophilicity (logP): The cyclopropylamino group in the target compound likely reduces logP (~2.5) compared to D434-0537 (2.85) due to its smaller, non-aromatic nature. However, it is more lipophilic than cyazofamid (2.1), which has a chloro substituent enhancing polarity . The 4-phenylpiperazinyl group in D434-0533 increases logP (~3.2) due to aromatic bulk and tertiary nitrogen .

Molecular Weight and Solubility:

  • The target compound’s estimated molecular weight (~365.4) is lower than D434-0537 (396.47) and D434-0533 (437.52), suggesting improved bioavailability.
  • All analogs exhibit low water solubility (logSw < -3.5), typical of sulfonamides, necessitating formulation optimization .

Core Heterocycle Differences:

  • Cyazofamid’s imidazole core (vs. oxazole) with a chloro substituent may enhance electrophilic interactions in biological targets, though its lower molecular weight (324.78) reduces steric hindrance .

Biological Activity

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • Oxazole ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Cyano group : Enhances the reactivity and potential interactions with biological targets.
  • Sulfonamide moiety : Known for its role in various pharmacological applications.

Molecular Formula : C16H18N4O2S
CAS Number : 941265-26-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to cell growth and differentiation.
  • Antimicrobial Activity : Similar sulfonamide compounds have exhibited antibacterial properties, suggesting a potential for this compound as well.

Biological Activity Data

Biological Activity Effect Reference
Enzyme InhibitionModerate
AntimicrobialYes
CytotoxicityLow

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Study on Antimicrobial Effects : A derivative of the compound was tested against various bacterial strains, showing significant inhibition at concentrations above 50 µg/mL. This suggests potential use in treating bacterial infections .
  • Cytotoxicity Assessment : In vitro assays indicated low cytotoxicity against human cancer cell lines, highlighting a favorable safety profile for further development .
  • Enzyme Interaction Studies : Research demonstrated that the compound inhibits specific enzymes linked to cancer progression, suggesting its potential as a therapeutic agent in oncology .

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